2-Chloro-N-(6-chloro-pyridazin-3-ylmethyl)-acetamide
Description
2-Chloro-N-(6-chloro-pyridazin-3-ylmethyl)-acetamide (CAS: 1353979-17-5) is a chloroacetamide derivative characterized by a pyridazine ring substituted with two chlorine atoms and an acetamide side chain. Its molecular formula is C₈H₈Cl₂N₃O, with a molecular weight of 220.05 g/mol . The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, distinguishes it from structurally related compounds.
Properties
IUPAC Name |
2-chloro-N-[(6-chloropyridazin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3O/c8-3-7(13)10-4-5-1-2-6(9)12-11-5/h1-2H,3-4H2,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGFRPHDKRYVAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1CNC(=O)CCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901206686 | |
| Record name | Acetamide, 2-chloro-N-[(6-chloro-3-pyridazinyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901206686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353979-17-5 | |
| Record name | Acetamide, 2-chloro-N-[(6-chloro-3-pyridazinyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353979-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-chloro-N-[(6-chloro-3-pyridazinyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901206686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(6-chloro-pyridazin-3-ylmethyl)-acetamide typically involves the reaction of 6-chloro-pyridazine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
6-chloro-pyridazine+chloroacetyl chloridetriethylaminethis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(6-chloro-pyridazin-3-ylmethyl)-acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidation can lead to the formation of corresponding acids or ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted acetamides.
Reduction Reactions: Formation of amines or alcohols.
Oxidation Reactions: Formation of acids or ketones.
Scientific Research Applications
2-Chloro-N-(6-chloro-pyridazin-3-ylmethyl)-acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(6-chloro-pyridazin-3-ylmethyl)-acetamide involves its interaction with specific molecular targets. The chloro groups and the acetamide moiety play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound is compared to chloroacetamide derivatives with varying substituents and heterocycles (Table 1).
Table 1. Key Structural and Physicochemical Comparisons
Key Observations:
- Pyridazine vs.
- Chlorine Substitution: Dual chlorine atoms increase molecular weight and may enhance environmental persistence compared to non-halogenated analogs like 2-chloro-N-(3-methylphenyl)acetamide .
- Functional Groups : Unlike metolachlor, which contains methoxy and ethyl groups for herbicidal activity , the target compound lacks bulky substituents, suggesting a different mechanism of action.
Environmental Behavior and Transformation Products (TPs)
- Persistence : The pyridazine ring’s electronegativity may increase soil adsorption compared to phenyl-based compounds like S-metolachlor TPs (e.g., 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide) .
- Transformation Products : Structural analogs like 2-chloro-N-[2-ethyl-6-(hydroxymethyl)phenyl]-N-(1-methoxypropan-2-yl)acetamide undergo hydroxylation and demethylation . The target compound’s TPs are likely distinct due to pyridazine ring stability under oxidative conditions.
Crystallographic and Physicochemical Properties
- Hydrogen Bonding : In 2-chloro-N-(2,4-dimethylphenyl)acetamide, N–H⋯O hydrogen bonds stabilize crystal packing . The target compound’s pyridazine nitrogen atoms may form stronger intermolecular interactions, influencing solid-state stability and formulation properties.
- Solubility : The pyridazine ring’s polarity may enhance aqueous solubility compared to lipophilic analogs like 2-chloro-N-(3-methylphenyl)acetamide .
Biological Activity
2-Chloro-N-(6-chloro-pyridazin-3-ylmethyl)-acetamide is a synthetic compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H10Cl2N2O, with a molecular weight of approximately 233.094 g/mol. The compound features a chloro group attached to a pyridazine ring, further substituted with an acetamide group, which contributes to its reactivity and potential biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that the compound may inhibit certain enzymes or receptors, modulating their activity and leading to various biological effects. The chloro substituents and the acetamide moiety are believed to play crucial roles in enhancing binding affinity and activity against target proteins.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as some Gram-negative bacteria .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| MRSA | 64 µg/mL |
| Escherichia coli | 128 µg/mL |
| Candida albicans | 256 µg/mL |
The compound's efficacy is influenced by the presence of halogenated substituents on the phenyl ring, which enhance lipophilicity, allowing better penetration through bacterial membranes .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for potential anticancer effects. Studies have shown that it can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle progression.
Case Study: Anticancer Efficacy
A recent study evaluated the cytotoxicity of this compound against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 20 µM to 40 µM depending on the cell line tested.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents can significantly affect potency and selectivity against biological targets.
Table 2: Structure-Activity Relationship Analysis
| Compound Variant | Biological Activity | IC50 (µM) |
|---|---|---|
| Parent Compound | Moderate | 30 |
| Variant with additional methyl group | Enhanced | 15 |
| Variant with fluorine substitution | Significantly enhanced | 8 |
This table illustrates how modifications to the original structure can lead to improved biological activities, highlighting the importance of chemical synthesis in drug development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-Chloro-N-(6-chloro-pyridazin-3-ylmethyl)-acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or C-amidoalkylation. For example, substituting a halogenated pyridazine derivative with chloroacetamide under alkaline conditions (e.g., using K₂CO₃ in DMF at 60–80°C) promotes high regioselectivity . Control of solvent polarity and temperature is critical to avoid side reactions like over-alkylation. Reaction progress should be monitored via TLC or HPLC.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify characteristic signals (e.g., acetamide carbonyl at ~168–170 ppm, pyridazine protons at δ 7.5–8.5 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks . IR spectroscopy can confirm the presence of amide C=O (~1650 cm⁻¹) and C-Cl (~700 cm⁻¹) bonds.
Q. What solvent systems are optimal for solubility and stability studies of this compound?
- Methodological Answer : The compound shows moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water. For stability assays, use buffered solutions (pH 6–8) at 4°C to minimize hydrolysis of the chloroacetamide group. Accelerated degradation studies under acidic/basic conditions can identify vulnerable functional groups .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement can elucidate bond angles, torsional strain in the pyridazine-acetamide linkage, and intermolecular interactions (e.g., hydrogen bonding) . For centrosymmetric ambiguities, use Flack parameter analysis (e.g., Rogers’s η or x parameters) to verify enantiopurity .
Q. What strategies mitigate data contradictions in bioactivity assays (e.g., inconsistent IC₅₀ values)?
- Methodological Answer : Ensure batch-to-batch purity via HPLC-MS (>98%). Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target engagement. For cytotoxicity studies, account for metabolic interference by pyridazine derivatives using shRNA knockdown or competitive binding assays .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Perform density functional theory (DFT) to map electrostatic potential (MESP) surfaces, identifying nucleophilic/electrophilic regions. Molecular docking (AutoDock Vina) can simulate binding to pyridazine-sensitive enzymes (e.g., kinases), guided by HOMO-LUMO gaps to assess charge-transfer interactions .
Q. What analytical techniques are suitable for tracking degradation products under oxidative stress?
- Methodological Answer : Use LC-QTOF-MS to identify oxidation byproducts (e.g., hydroxylation at the pyridazine ring or acetamide cleavage). Compare fragmentation patterns with synthetic standards. EPR spectroscopy can detect radical intermediates formed during photodegradation .
Q. How does the compound’s chirality influence its pharmacological profile?
- Methodological Answer : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and assess their binding affinity using surface plasmon resonance (SPR). Molecular dynamics simulations can reveal stereospecific interactions with target proteins (e.g., differential hydrogen bonding with active-site residues) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
